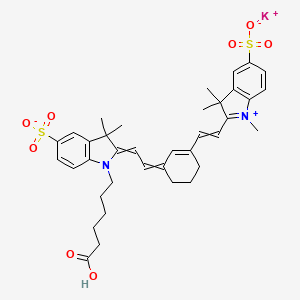
SB 205607 二氢溴酸盐
描述
SB 205607 二氢溴化物: 它对δ-阿片受体具有很高的亲和力,使其成为科学研究中的一种宝贵化合物,特别是在神经保护和缺血性中风研究中 .
科学研究应用
SB 205607 二氢溴化物在科学研究中具有广泛的应用范围:
化学: 用作研究δ-阿片受体激动剂的结构-活性关系的工具。
生物学: 研究其神经保护作用及其在神经退行性疾病中的潜在治疗应用。
医学: 探索其在治疗缺血性中风和其他涉及神经元损伤的疾病中的潜力。
工业: 用于开发针对δ-阿片受体的新药物
作用机制
SB 205607 二氢溴化物通过选择性结合δ-阿片受体发挥其作用。这种结合抑制表达δ-阿片受体的细胞中环状腺苷单磷酸 (cAMP) 的积累,从而导致神经保护作用。 该化合物还减少缺血性中风模型中的梗死体积,并改善生存率和神经行为表现 .
生化分析
Biochemical Properties
SB 205607 dihydrobromide plays a crucial role in biochemical reactions by selectively binding to δ-opioid receptors. It has a high affinity for these receptors with a K_i value of 0.647 nM . The compound interacts with various biomolecules, including enzymes and proteins involved in the opioid signaling pathway. Specifically, SB 205607 dihydrobromide inhibits forskolin-stimulated cAMP accumulation in cells expressing human delta-opioid receptors . This interaction is essential for its neuroprotective effects.
Cellular Effects
SB 205607 dihydrobromide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in in vitro studies, SB 205607 dihydrobromide has been shown to reduce infarct volume in brain injury models . It also improves survival and neurobehavioral performance in animal models of ischemic stroke . Additionally, the compound increases levels of total amyloid precursor protein (APP) and mature APP, which are crucial for neuronal health .
Molecular Mechanism
At the molecular level, SB 205607 dihydrobromide exerts its effects by binding to δ-opioid receptors with high affinity. This binding inhibits the accumulation of cAMP, a secondary messenger involved in various cellular processes . The compound’s selective activation of δ-opioid receptors leads to neuroprotective effects, including reduced neuronal cell death and improved functional recovery after ischemic events . Furthermore, SB 205607 dihydrobromide reduces β-secretase activity, which is associated with amyloid plaque formation in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SB 205607 dihydrobromide change over time. The compound is stable at room temperature and can be stored at 4°C for extended periods . In in vivo studies, a single intravenous injection of SB 205607 dihydrobromide has been shown to reduce infarct volume in a dose-dependent manner . The compound’s neuroprotective effects are observed at early time points, such as 6 hours post-administration, and include increased levels of APP and reduced β-secretase activity .
Dosage Effects in Animal Models
The effects of SB 205607 dihydrobromide vary with different dosages in animal models. In studies involving adult male mice, intravenous administration of the compound at doses ranging from 1.5 to 4.5 mg/kg resulted in a dose-dependent reduction in infarct volume . At a dose of 3 mg/kg, SB 205607 dihydrobromide significantly improved survival and neurobehavioral performance compared to vehicle-treated mice . Higher doses may lead to adverse effects, and the optimal dosage must be carefully determined based on the specific experimental conditions .
Metabolic Pathways
SB 205607 dihydrobromide is involved in metabolic pathways related to opioid signaling. The compound interacts with δ-opioid receptors, leading to the inhibition of cAMP accumulation and modulation of downstream signaling pathways . These interactions are crucial for its neuroprotective effects and influence metabolic flux and metabolite levels in cells expressing δ-opioid receptors .
Transport and Distribution
SB 205607 dihydrobromide is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s high affinity for δ-opioid receptors facilitates its localization to areas with high receptor expression . This selective distribution is essential for its targeted neuroprotective effects in ischemic stroke models .
Subcellular Localization
The subcellular localization of SB 205607 dihydrobromide is primarily associated with δ-opioid receptors on the cell membrane . The compound’s binding to these receptors triggers downstream signaling events that lead to its neuroprotective effects. Additionally, SB 205607 dihydrobromide may undergo post-translational modifications that influence its activity and function within specific cellular compartments .
准备方法
合成路线和反应条件: SB 205607 二氢溴化物的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以实现所需的专一性和效力。 具体的合成路线和反应条件是专有的,尚未公开详细披露 .
工业生产方法: SB 205607 二氢溴化物的工业生产通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度。 然后,使用结晶或色谱等技术对化合物进行纯化 .
化学反应分析
反应类型: SB 205607 二氢溴化物主要进行类似官能团的典型有机化合物反应。这些包括:
氧化: 将羟基转化为羰基。
还原: 将羰基还原为羟基。
取代: 涉及芳香环的亲核取代反应.
常用试剂和条件:
氧化: 常用的氧化剂,如高锰酸钾或三氧化铬。
还原: 还原剂,如硼氢化钠或氢化铝锂。
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,羟基的氧化将生成含羰基的化合物,而取代反应可以在芳香环上引入各种官能团 .
相似化合物的比较
类似化合物:
- SB 205607 二氢溴化物 (TAN-67)
- TAN-67
- δ-阿片受体激动剂
独特性: SB 205607 二氢溴化物因其对δ-阿片受体的高选择性和亲和力而独一无二。 这种选择性使其成为研究中的一种宝贵工具,允许精确地研究δ-阿片受体介导的效应,而不受其他阿片受体显着干扰 .
属性
IUPAC Name |
3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O.2BrH/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22;;/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3;2*1H/t19-,23+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXFBFMLKRAWEU-YJKXCHRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)
